10-(4-chlorophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-chlorophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound with the molecular formula C22H13ClO3.
Preparation Methods
The synthesis of 10-(4-chlorophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-hydroxy-6H-benzo[c]chromen-6-ones, which are then modified to introduce the 4-chlorophenyl, 3-methoxy, and 7-methyl groups . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters for large-scale synthesis .
Chemical Reactions Analysis
10-(4-chlorophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10-(4-chlorophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 10-(4-chlorophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
10-(4-chlorophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one can be compared with other similar compounds, such as:
10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one: This compound has a methyl group instead of a methoxy group, leading to different chemical and biological properties.
10-(4-fluorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one: The presence of a fluorine atom instead of a chlorine atom can significantly alter the compound’s reactivity and biological activity.
7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one: This compound lacks the 4-chlorophenyl group, resulting in different chemical and biological characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C23H15ClO4 |
---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-3-methoxy-7-methyl-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C23H15ClO4/c1-12-21-18(20(11-27-21)13-3-5-14(24)6-4-13)10-17-16-8-7-15(26-2)9-19(16)23(25)28-22(12)17/h3-11H,1-2H3 |
InChI Key |
NPYWRKLQYFDSCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)Cl)C5=C(C=C(C=C5)OC)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.